molecular formula C13H6Cl5N3O2 B4679855 1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA

1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA

Cat. No.: B4679855
M. Wt: 413.5 g/mol
InChI Key: AMPNDQSLZKUCQN-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA is a synthetic organic compound It is characterized by the presence of dichlorophenyl and trichloropyridine groups attached to a urea moiety

Properties

IUPAC Name

2,4,6-trichloro-N-[(3,4-dichlorophenyl)carbamoyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl5N3O2/c14-6-2-1-5(3-7(6)15)19-13(23)21-12(22)10-8(16)4-9(17)20-11(10)18/h1-4H,(H2,19,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNDQSLZKUCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(N=C(C=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA typically involves the reaction of 3,4-dichloroaniline with 2,4,6-trichloropyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(2,4,6-trichloropyridine-3-carbonyl)thiourea: Similar structure but with a thiourea moiety.

    1-(3,4-Dichlorophenyl)-3-(2,4,6-trichloropyridine-3-carbonyl)guanidine: Contains a guanidine group instead of urea.

Uniqueness

1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA is unique due to its specific combination of dichlorophenyl and trichloropyridine groups, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA
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1-(3,4-DICHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA

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